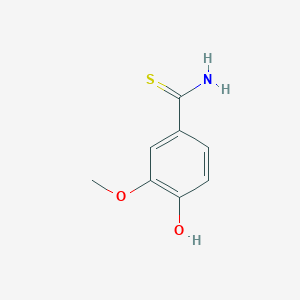
4-(2-(Cyclopropylamino)-2-oxoethoxy)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(Cyclopropylamino)-2-oxoethoxy)benzoic acid is an organic compound that features a benzoic acid core with a cyclopropylamino and oxoethoxy substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Cyclopropylamino)-2-oxoethoxy)benzoic acid typically involves multiple steps. One common method starts with the preparation of the benzoic acid derivative, followed by the introduction of the oxoethoxy group through an etherification reaction. The cyclopropylamino group is then introduced via an amination reaction. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the scalability of the production process. Additionally, purification methods like crystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-(Cyclopropylamino)-2-oxoethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
4-(2-(Cyclopropylamino)-2-oxoethoxy)benzoic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-(2-(Cyclopropylamino)-2-oxoethoxy)benzoic acid involves its interaction with specific molecular targets. The cyclopropylamino group can interact with enzymes or receptors, modulating their activity. The oxoethoxy group may enhance the compound’s binding affinity and specificity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(2-(Cyclopropylamino)-2-oxoethoxy)benzoic acid: shares structural similarities with other benzoic acid derivatives, such as 4-aminobenzoic acid and 4-hydroxybenzoic acid.
Cyclopropylamino derivatives: Compounds like cyclopropylamine and cyclopropylcarboxylic acid exhibit similar chemical properties.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both the cyclopropylamino and oxoethoxy groups allows for versatile interactions with various targets, making it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
4-[2-(cyclopropylamino)-2-oxoethoxy]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c14-11(13-9-3-4-9)7-17-10-5-1-8(2-6-10)12(15)16/h1-2,5-6,9H,3-4,7H2,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEIFEKCVRQKJRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)COC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-Fluorobenzoyl)amino]-4-methylbenzoic acid](/img/structure/B7806938.png)





![2-chloro-N-[2-(diethylamino)ethyl]acetamide](/img/structure/B7806979.png)

![3-Hydroxy-2-[[2-(4-methoxyphenyl)acetyl]amino]propanoic acid](/img/structure/B7807012.png)
![3-amino-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B7807018.png)
![4-{[(3-Methoxyphenyl)formamido]methyl}benzoic acid](/img/structure/B7807030.png)
![3-Amino-N-[2-(trifluoromethoxy)phenyl]propanamide](/img/structure/B7807036.png)
